HJB97

描述

属性

IUPAC Name |

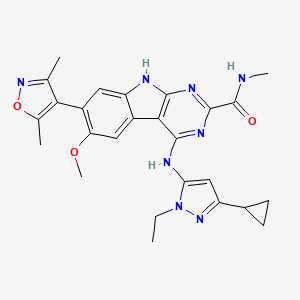

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYHQYRTYFSMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HJB97: A Potent BET Inhibitor for Epigenetic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HJB97 is a high-affinity small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain family of proteins, which are key epigenetic readers.[1][2] By binding to the bromodomains of BET proteins, this compound competitively displaces them from acetylated lysine residues on histone tails, thereby modulating gene transcription.[3][4] This inhibitory activity disrupts critical cancer-related pathways, making this compound a significant tool for research and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action in Epigenetic Regulation

This compound exerts its effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][5] These proteins are crucial transcriptional co-regulators that recognize and bind to acetylated lysine residues on histones and other proteins through their tandem bromodomains (BD1 and BD2).[3][4] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes.

The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains.[2][5] this compound occupies the acetyl-lysine binding pocket of the bromodomains, preventing the BET proteins from docking onto chromatin. This displacement leads to the suppression of transcription of key oncogenes, such as c-Myc, and genes involved in cell cycle progression and apoptosis.[2]

Furthermore, this compound has been instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][6] It serves as the BET-binding moiety in the PROTAC molecule BETd-260, which links this compound to a ligand for an E3 ubiquitin ligase.[1][6] This bifunctional molecule not only inhibits BET proteins but also flags them for degradation by the proteasome, leading to a more profound and sustained suppression of BET protein levels and activity.[1][5][6]

Signaling Pathway of this compound Action

Quantitative Data

This compound has been characterized as a high-affinity BET inhibitor, demonstrating potent binding to the bromodomains of BRD2, BRD3, and BRD4.[2] Its efficacy has been quantified through various in vitro assays, with key binding affinities and inhibitory concentrations summarized below.

| Target | Assay Type | Value Type | Value | Reference |

| BRD2 BD1 | Competitive Binding | Ki | 0.9 ± 0.2 nM | [7] |

| BRD2 BD1 | Competitive Binding | IC50 | 3.1 ± 0.7 nM | [7] |

| BRD2 BD2 | Competitive Binding | Ki | 0.27 ± 0.09 nM | [7] |

| BRD2 BD2 | Competitive Binding | IC50 | 3.9 ± 0.5 nM | [7] |

| BRD3 BD1 | Competitive Binding | Ki | 0.5 ± 0.2 nM | [7] |

| BRD3 BD1 | Competitive Binding | IC50 | 2.5 ± 0.8 nM | [7] |

| BRD3 BD2 | Competitive Binding | Ki | 0.2 ± 0.05 nM | [7] |

| BRD3 BD2 | Competitive Binding | IC50 | 3.1 ± 0.4 nM | [7] |

| BRD4 BD1 | Competitive Binding | Ki | 0.4 ± 0.1 nM | [7] |

| BRD4 BD1 | Competitive Binding | IC50 | 2.2 ± 0.5 nM | [7] |

| BRD4 BD2 | Competitive Binding | Ki | 0.2 ± 0.04 nM | [7] |

| BRD4 BD2 | Competitive Binding | IC50 | 2.8 ± 0.3 nM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and other BET inhibitors.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This assay is used to determine the binding affinity (Ki and IC50) of this compound to BET bromodomains.

Protocol:

-

Reagents and Materials:

-

Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4).

-

Fluorescently labeled probe (e.g., a known BET inhibitor ligand).

-

This compound compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add the BET bromodomain protein at a fixed concentration.

-

Add the fluorescently labeled probe at a fixed concentration.

-

Add the serially diluted this compound or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

-

Western Blot Analysis for BET Protein Levels

This method is used to assess the levels of BET proteins in cells following treatment with this compound or a PROTAC derived from it.

Protocol:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow for Western Blot Analysis

Cell Viability Assay (e.g., CCK-8)

This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).[6]

-

-

CCK-8 Assay:

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the EC50 value by fitting the dose-response curve to a non-linear regression model.

-

Conclusion

This compound is a potent and selective inhibitor of the BET family of proteins, playing a crucial role in epigenetic regulation. Its ability to disrupt the interaction between BET proteins and acetylated chromatin provides a powerful tool for investigating the transcriptional control of oncogenes and other disease-related genes. The development of this compound-based PROTACs further enhances its therapeutic potential by inducing the degradation of BET proteins. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review of BET inhibitors targeting bromodomains in epigenetic regulation. [wisdomlib.org]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

The Role of HJB97 in Cancer Cells: A Technical Guide for Researchers

An In-depth Analysis of a High-Affinity BET Bromodomain Inhibitor

HJB97 is a potent, high-affinity small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes. In cancer cells, the function of this compound is primarily to competitively inhibit the binding of BET proteins to chromatin, thereby disrupting the transcription of cancer-promoting genes and hindering tumor cell growth and proliferation.

Core Mechanism of Action: Inhibition of Epigenetic Reading

The primary function of this compound in cancer cells is to act as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. This inhibition prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes.

One of the most well-documented downstream effects of BET inhibition by molecules like this compound is the suppression of the MYC oncogene.[1] The c-MYC protein is a critical transcription factor that drives the proliferation of many cancer cells. By preventing BRD4 from binding to the MYC gene promoter and enhancer regions, this compound effectively reduces c-Myc expression at the transcriptional level.[1]

While a direct, potent inducer of apoptosis on its own, this compound's inhibition of BET proteins can sensitize cancer cells to apoptotic signals. The downregulation of anti-apoptotic proteins, which can be downstream targets of BET-regulated transcription factors, contributes to this effect. However, studies have shown that this compound exhibits weak apoptotic activity when used as a standalone agent.[3] Its more significant role in research has been as a chemical probe to validate the mechanism of more potent BET-targeting molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2][3] For instance, pre-treatment of cells with this compound can block the degradation of BET proteins by BET-targeting PROTACs, confirming that the PROTAC's activity is dependent on its engagement with the BET bromodomain.[2]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the binding affinity and cellular activity of this compound.

Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains

| Target Bromodomain | Ki (nM) | IC50 (nM) |

| BRD2 BD1 | 0.9 ± 0.2 | 3.1 ± 0.7 |

| BRD2 BD2 | 0.27 ± 0.09 | 3.9 ± 0.5 |

| BRD3 BD1 | 0.18 ± 0.01 | 6.6 ± 0.2 |

| BRD3 BD2 | 0.21 ± 0.03 | 1.9 ± 0.4 |

| BRD4 BD1 | 0.5 ± 0.2 | 7.0 ± 0.6 |

| BRD4 BD2 | 1.0 ± 0.1 | 7.0 ± 0.1 |

| (Data sourced from Biocompare, citing Aladdin Scientific)[1] |

Table 2: this compound-Mediated Inhibition of Cancer Cell Growth (IC50/EC50)

| Cell Line | Cancer Type | IC50/EC50 (nM) |

| RS4;11 | Acute Leukemia | 24.1 ± 5.3 |

| MOLM-13 | Acute Leukemia | 25.6 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | 1,514 |

| BEL-7402 | Hepatocellular Carcinoma | 9,597 |

| SK-HEP-1 | Hepatocellular Carcinoma | 2,001 |

| SMMC-7721 | Hepatocellular Carcinoma | 3,117 |

| HuH-7 | Hepatocellular Carcinoma | 2,780 |

| MHCC97H | Hepatocellular Carcinoma | 2,109 |

| (Data for leukemia cell lines sourced from Biocompare[1]; data for hepatocellular carcinoma cell lines sourced from Zhang et al.[4]) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of this compound for individual BET bromodomains.

-

Reagents and Materials:

-

Purified recombinant BET bromodomain proteins (e.g., BRD4-BD1).

-

A fluorescently labeled probe known to bind to the target bromodomain.

-

This compound compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the fluorescent probe at a constant concentration (typically at its Kd value for the bromodomain).

-

Add the purified BET bromodomain protein at a constant concentration.

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

The data is then analyzed to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe from the bromodomain.

-

Cell Viability Assay (CCK-8)

This colorimetric assay measures the number of viable cells and is used to determine the IC50 value of this compound in different cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

96-well cell culture plates.

-

A microplate reader capable of measuring absorbance at 450 nm.

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.

-

Western Blot for c-Myc Downregulation

This technique is used to detect the levels of specific proteins, in this case, to confirm the downregulation of c-Myc following this compound treatment.

-

Reagents and Materials:

-

Cancer cells treated with this compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system. The intensity of the c-Myc band is normalized to the loading control.

-

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

-

Reagents and Materials:

-

Cancer cells treated with this compound.

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 48 hours).

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The data will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Conclusion and Future Directions

This compound serves as a valuable research tool for understanding the role of BET proteins in cancer. Its high affinity and well-characterized inhibitory activity make it an excellent comparator for the development of novel anti-cancer therapeutics, particularly in the realm of PROTACs. While its standalone therapeutic potential may be limited by its modest induction of apoptosis and the high concentrations required for efficacy in some cancer types, its utility in elucidating the fundamental mechanisms of BET protein function in oncology is undisputed. Future research could focus on identifying specific cancer subtypes that are particularly sensitive to this compound or on using it in combination with other therapeutic agents to enhance its anti-cancer effects. There is currently a lack of publicly available in vivo efficacy data for this compound, which would be a crucial next step in fully characterizing its therapeutic potential.

References

- 1. biocompare.com [biocompare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

HJB97: A Potent and Selective BET Bromodomain Inhibitor for Cancer Research

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their ability to recognize acetylated lysine residues on histones and other proteins makes them key regulators of oncogenes, such as c-Myc, and pro-inflammatory signaling pathways, including NF-κB. Consequently, BET proteins have emerged as promising therapeutic targets in oncology and inflammatory diseases. HJB97 is a high-affinity, potent, and selective small-molecule inhibitor of the BET family of bromodomains. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, cellular activity, and the experimental protocols to evaluate its effects.

Introduction to this compound

This compound is a potent inhibitor of the BET family of bromodomains, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1][2][3] Its mechanism of action involves competing with acetylated lysines for binding to the bromodomain acetyl-lysine binding pocket, thereby displacing BET proteins from chromatin.[4][5] This displacement leads to the downregulation of key target genes involved in cell proliferation and survival, most notably the proto-oncogene c-Myc.[1][3] this compound has shown significant anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like acute leukemia.[1][3] Furthermore, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][6][7][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and cellular activity.

Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains

| Target | IC50 (nM) | Ki (nM) |

| BRD2 BD1 | 3.1[1][3] | 0.9[1][3] |

| BRD2 BD2 | 3.9[1][3] | 0.27[1][3] |

| BRD3 BD1 | 6.6[1][3] | 0.18[1][3] |

| BRD3 BD2 | 1.9[1][3] | 0.21[1][3] |

| BRD4 BD1 | 7.0[1][3] | 0.5[1][3] |

| BRD4 BD2 | 7.0[1][3] | 1.0[1][3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) |

| RS4;11 | Acute Leukemia | Cell Growth | IC50 | 24.1[1][3] |

| MOLM-13 | Acute Leukemia | Cell Growth | IC50 | 25.6[1][3] |

| Multiple HCC Cell Lines | Hepatocellular Carcinoma | Cell Viability | EC50 | 1514 - 9597[9] |

| Multiple Osteosarcoma Cell Lines | Osteosarcoma | Cell Viability | EC50 | 1292 - 7444[8] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of BET proteins to acetylated histones on chromatin. This leads to the transcriptional repression of target genes, most notably c-Myc. The downregulation of c-Myc, a critical regulator of cell proliferation and apoptosis, is a key event in the anti-cancer activity of this compound. Furthermore, BET inhibitors are known to suppress the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and inflammation.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. Co-inhibition of BET proteins and NF-κB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. orientjchem.org [orientjchem.org]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. heteroletters.org [heteroletters.org]

HJB97: A High-Affinity Ligand Targeting BET Bromodomains in Leukemia

This technical guide provides an in-depth overview of HJB97, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its significance in the context of leukemia. This compound has emerged as a crucial chemical probe for understanding the role of BET proteins in cancer and serves as a foundational component for the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematological malignancies.

Core Targets and Mechanism of Action

This compound is a high-affinity small molecule that targets the bromodomains of the BET protein family, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that play a pivotal role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes.

In leukemia, the dysregulation of BET protein activity is a frequent event, leading to the overexpression of potent oncogenes such as c-Myc. The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This displacement leads to the suppression of c-Myc transcription and subsequent downregulation of the c-Myc protein, a master regulator of cell proliferation, growth, and apoptosis. The inhibition of the BET-c-Myc axis by this compound ultimately results in cell cycle arrest and induction of apoptosis in leukemia cells.

Quantitative Data Summary

The following tables summarize the binding affinities and cellular potencies of this compound in comparison to other well-known BET inhibitors.

Table 1: Binding Affinity (Ki) of this compound for BET Bromodomains

| Target Bromodomain | This compound Ki (nM) |

| BRD2 BD1 | 0.9 |

| BRD2 BD2 | 0.27 |

| BRD3 BD1 | 0.18 |

| BRD3 BD2 | 0.21 |

| BRD4 BD1 | 0.5 |

| BRD4 BD2 | 1.0 |

Table 2: Inhibitory Concentration (IC50) of this compound in Leukemia Cell Lines

| Cell Line | This compound IC50 (nM) |

| RS4;11 (Acute Lymphoblastic Leukemia) | 24.1 |

| MOLM-13 (Acute Myeloid Leukemia) | 25.6 |

Table 3: Comparative IC50 Values of BET Inhibitors in Leukemia Cell Lines

| Compound | RS4;11 IC50 (nM) | MOLM-13 IC50 (nM) |

| This compound | 24.1 | 25.6 |

| (+)-JQ1 | >10 times less potent than this compound | Not explicitly stated |

| Birabresib (OTX-015) | >10 times less potent than this compound | Not explicitly stated |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its evaluation.

The Role of HJB97 in c-Myc Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Myc is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. Direct inhibition of c-Myc has proven challenging, leading researchers to explore indirect regulatory pathways. One such promising avenue is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are epigenetic "readers" that play a pivotal role in the transcriptional regulation of key oncogenes, including c-Myc. HJB97 has been identified as a potent, high-affinity inhibitor of BET proteins. This technical guide provides an in-depth overview of the role of this compound in modulating c-Myc expression, detailing its mechanism of action, relevant experimental protocols, and quantitative data. Furthermore, this document explores the evolution of this compound from a standalone inhibitor to a critical component of Proteolysis Targeting Chimeras (PROTACs) for targeted BET protein degradation, a novel and highly effective strategy for c-Myc suppression.

Introduction: this compound and the BET-c-Myc Axis

This compound is a small molecule that acts as a potent inhibitor of the BET family of proteins.[1][2][3][4] These proteins are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene transcription.[1][2][3] The BET protein BRD4, in particular, is instrumental in recruiting the transcriptional machinery necessary for the expression of the c-Myc oncogene.[5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, thereby disrupting the transcriptional activation of their target genes, most notably c-Myc.[5]

The therapeutic potential of BET inhibitors like this compound has been a significant area of cancer research.[2][3] However, the development of PROTACs, which leverage the cell's natural protein degradation machinery, has marked a paradigm shift. This compound serves as the BET-binding component of the highly potent BET degrader, BETd-260.[6] This bifunctional molecule links this compound to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BET proteins.[2][3] This degradation approach offers a more profound and sustained suppression of c-Myc compared to simple inhibition.

Mechanism of Action: From Inhibition to Degradation

The primary mechanism by which this compound influences c-Myc expression is through the inhibition of BET proteins. This action disrupts the transcriptional machinery responsible for c-Myc expression. The evolution to PROTACs, such as BETd-260, which incorporates this compound, has enabled a more effective approach by inducing the degradation of BET proteins.

This compound as a BET Inhibitor

The signaling pathway for this compound's role as a BET inhibitor in the regulation of c-Myc is depicted below.

This compound in BET-Targeting PROTACs (BETd-260)

The workflow for BET protein degradation by a PROTAC incorporating this compound is illustrated in the following diagram.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity of this compound and the cellular potency of this compound and the derived PROTAC, BETd-260.

Table 1: Binding Affinity of this compound to BET Bromodomains

| Compound | BRD2 (Kᵢ, nM) | BRD3 (Kᵢ, nM) | BRD4 (Kᵢ, nM) |

| This compound | < 1 | < 1 | < 1 |

Data from fluorescence polarization-based competitive binding assays.[1][4]

Table 2: Cellular Potency in Leukemia Cell Lines

| Compound | Cell Line | IC₅₀ (nM) |

| This compound | RS4;11 | 25.8 |

| BETd-260 | RS4;11 | 0.051 |

IC₅₀ values represent the concentration required for 50% inhibition of cell growth.[1][4]

Table 3: Cellular Potency in Hepatocellular Carcinoma (HCC) Cell Lines

| Compound | HepG2 (EC₅₀, nM) | BEL-7402 (EC₅₀, nM) | SK-HEP-1 (EC₅₀, nM) | SMMC7721 (EC₅₀, nM) | HuH-7 (EC₅₀, nM) | MHCC97H (EC₅₀, nM) |

| This compound | 9597 | 1514 | 2405 | 2901 | 1963 | 2110 |

| BETd-260 | 12.3 | 2.6 | 18.2 | 10.5 | 11.7 | 15.4 |

EC₅₀ values represent the concentration required for 50% inhibition of cell viability.[6]

Table 4: Cellular Potency in Osteosarcoma (OS) Cell Lines

| Compound | MNNG/HOS (EC₅₀, nM) | Saos-2 (EC₅₀, nM) | MG-63 (EC₅₀, nM) | SJSA-1 (EC₅₀, nM) |

| This compound | 7444 | 4321 | 1292 | 3345 |

| BETd-260 | 1.8 | 1.1 | 4.3 | 3.5 |

EC₅₀ values represent the concentration required for 50% inhibition of cell viability.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Expression Analysis

Objective: To determine the levels of BET proteins (BRD2, BRD3, BRD4) and c-Myc following treatment with this compound or a this compound-based PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RS4;11, HepG2, or MNNG/HOS) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, BETd-260, or vehicle control for the desired time points (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Cell Viability Assay (CCK-8 or MTT)

Objective: To assess the effect of this compound and related compounds on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound, BETd-260, or vehicle control for a specified period (e.g., 72 hours).

-

Assay:

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO).

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC₅₀/IC₅₀ values using a non-linear regression analysis.[6][8]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound-based compounds in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RS4;11) mixed with Matrigel into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the compound (e.g., BETd-260) or vehicle control via a suitable route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Pharmacodynamic Studies: At the end of the study, or at specific time points, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.[1][4]

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the BET family of proteins, playing a crucial indirect role in the downregulation of c-Myc expression. Its incorporation into the PROTAC molecule BETd-260 has demonstrated a superior and more sustained anti-cancer effect by inducing the degradation of BET proteins. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to this compound's impact on the BET-c-Myc axis. The data strongly supports the continued investigation of BET inhibitors and, more significantly, BET degraders as a promising therapeutic strategy for c-Myc-driven malignancies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based PROTACs, exploring combination therapies, and identifying predictive biomarkers to guide their clinical application.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An Introductory Guide to HJB97 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJB97 is a highly potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2] Comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, the BET protein family represents a significant therapeutic target in oncology.[1][2] this compound exhibits high-affinity binding to these proteins, demonstrating greater potency than first-generation BET inhibitors.[1][2][3] Its primary application in cancer research is as a high-affinity ligand in the design of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to induce the degradation of BET proteins, offering a promising strategy for cancer therapy. This guide provides an in-depth overview of this compound, its mechanism of action, and its application in the development of BET protein degraders for cancer research.

Introduction to BET Proteins and Their Role in Cancer

The Bromodomain and Extra-Terminal Domain (BET) family of proteins are epigenetic "readers" that play a pivotal role in regulating gene transcription.[1][2] By binding to acetylated lysine residues on histone tails, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various human cancers, making them attractive therapeutic targets.[1][2]

This compound: A High-Affinity BET Inhibitor

This compound is a potent inhibitor that binds to the bromodomains of BET proteins with high affinity.[3] This binding action competitively displaces BET proteins from chromatin, leading to the suppression of target gene transcription, such as the proto-oncogene c-Myc.

Quantitative Binding Affinity and Potency

This compound has demonstrated significantly higher potency compared to other well-known BET inhibitors.

| Compound | Target Proteins | Binding Affinity (Ki) | Relative Potency |

| This compound | BRD2, BRD3, BRD4 | < 1 nM | >10 times more potent than (+)-JQ-1 or Birabresib |

| (+)-JQ-1 | BRD2, BRD3, BRD4 | Not specified in provided results | Baseline for comparison |

| Birabresib (OTX-015) | BRD2, BRD3, BRD4 | Not specified in provided results | Baseline for comparison |

| [1][2][3][4] |

This compound in the Design of PROTACs

While a potent inhibitor in its own right, this compound's primary utility in recent cancer research has been as a BET-binding moiety in the creation of PROTACs.[2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

A notable example is the PROTAC BETd-260 , which incorporates this compound as the BET-binding ligand.[5]

Mechanism of Action of this compound-based PROTACs

The mechanism of action for a this compound-based PROTAC like BETd-260 involves the formation of a ternary complex between the BET protein, the PROTAC, and an E3 ligase (e.g., Cereblon). This proximity induces the transfer of ubiquitin to the BET protein, marking it for degradation.

Caption: Workflow of this compound-based PROTACs.

Preclinical Efficacy of this compound and this compound-based PROTACs

Preclinical studies have demonstrated the anti-cancer activity of this compound and, more potently, this compound-based PROTACs like BETd-260 in various cancer models.

In Vitro Studies

This compound and BETd-260 have shown potent activity in suppressing cell viability and inducing apoptosis in cancer cell lines.

| Cancer Type | Cell Lines | Compound | Effect |

| Acute Leukemia | RS4;11, MOLM-13 | This compound | Potently inhibits cell growth.[3][4] |

| Acute Leukemia | RS4;11 | BETd-260 | IC50 value of 51 pM in inhibiting cell growth.[3] |

| Hepatocellular Carcinoma (HCC) | HepG2, BEL-7402, SK-HEP-1, SMMC7721, HuH-7, MHCC97H | BETd-260 | Potently suppressed cell viability and robustly induced apoptosis.[5] Much stronger activity compared to this compound and JQ1.[5] |

| Osteosarcoma | MNNG/HOS, Saos-2, MG-63, SJSA-1 | BETd-260 | Completely depletes BET proteins and potently suppresses cell viability.[6][7] Activity increased over 1000 times compared to this compound and JQ1.[6][7][8] Substantially inhibited the expression of anti-apoptotic Mcl-1 and Bcl-xl, while increasing the expression of pro-apoptotic Noxa.[7] |

In Vivo Studies

In vivo studies using xenograft models have confirmed the potent anti-tumor activity of BETd-260.

| Cancer Model | Treatment | Outcome |

| RS4;11 Xenograft | 5 mg/kg of BETd-260 intravenously every other day for 3 weeks | Achieved rapid tumor regression with a maximum of >90% regression.[3][4] |

| MNNG/HOS Xenograft | Single intravenous dose of BETd-260 at 5 mg/kg | Completely depleted BRD2, BRD3, and BRD4 proteins in the tumor tissue starting from 1 hour after treatment and lasting more than 24 hours.[7] |

Signaling Pathways Modulated by this compound and this compound-based PROTACs

The anti-cancer effects of this compound and its derived PROTACs are mediated through the modulation of key signaling pathways, primarily leading to apoptosis.

Caption: Apoptotic signaling pathway.

Experimental Protocols

Fluorescence Polarization (FP)-Based Competitive Binding Assays

This assay is utilized to determine the binding affinity of inhibitors to BET bromodomains.

Methodology:

-

Recombinant BET bromodomain proteins are incubated with a fluorescently labeled probe that binds to the acetyl-lysine binding pocket.

-

Increasing concentrations of the competitor compound (e.g., this compound) are added.

-

The displacement of the fluorescent probe by the competitor leads to a decrease in fluorescence polarization.

-

The Ki value is calculated from the IC50 value obtained from the competition curve.

Western Blot Analysis for Protein Degradation

This technique is used to quantify the degradation of BET proteins following treatment with a PROTAC.

Methodology:

-

Cancer cells are treated with the this compound-based PROTAC (e.g., BETd-260) at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for BRD2, BRD3, and BRD4, followed by a secondary antibody.

-

Protein bands are visualized, and their intensity is quantified to determine the extent of degradation relative to a loading control (e.g., actin).[5]

Cell Viability Assays (e.g., CCK-8)

These assays measure the effect of a compound on cell proliferation and viability.

Methodology:

-

Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or a this compound-based PROTAC.

-

After a specified incubation period (e.g., 72 hours), a reagent such as CCK-8 is added to the wells.

-

The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

-

IC50 values are calculated from the dose-response curves.[5]

Flow Cytometry for Apoptosis Analysis

This method is used to quantify the percentage of apoptotic cells.

Methodology:

-

Cells are treated with the compound of interest for a defined period (e.g., 48 hours).

-

Cells are harvested and stained with Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Conclusion

This compound is a valuable tool in cancer research, serving as a high-affinity ligand for the development of potent and selective BET protein degraders. The PROTACs derived from this compound, such as BETd-260, have demonstrated remarkable preclinical efficacy in various cancer models, highlighting the therapeutic potential of targeted protein degradation in oncology. Further research and development in this area may lead to novel and effective cancer therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

HJB97: A Potent BET Inhibitor and Its Therapeutic Applications

A Technical Guide for Drug Development Professionals

This document provides an in-depth overview of HJB97, a high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore its mechanism of action, preclinical data, and its pivotal role in the development of novel therapeutic strategies, particularly in the realm of targeted protein degradation.

Introduction to BET Proteins

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1] They play a key role in the regulation of gene transcription by binding to acetylated lysine residues on histone tails.[1] Due to their fundamental role in gene expression, BET proteins have emerged as significant therapeutic targets in oncology and inflammatory diseases.[2][3]

This compound: A High-Affinity Pan-BET Inhibitor

This compound is a potent, small-molecule, pan-BET inhibitor.[1][4] It binds with high affinity to the bromodomains of BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and disrupting their function in transcriptional regulation.[1][3]

This compound has demonstrated sub-nanomolar binding affinities for the bromodomains of multiple BET proteins and potent inhibition of cancer cell growth.[1][5]

| Target | Assay Type | Value | Reference |

| BRD2 BD1 | Ki | 0.9 nM | [5] |

| BRD2 BD2 | Ki | 0.27 nM | [5] |

| BRD3 BD1 | Ki | 0.18 nM | [5] |

| BRD3 BD2 | Ki | 0.21 nM | [5] |

| BRD4 BD1 | Ki | 0.5 nM | [5] |

| BRD4 BD2 | Ki | 1.0 nM | [5] |

| RS4;11 Cells | IC50 | 24.1 nM | [5] |

| MOLM-13 Cells | IC50 | 25.6 nM | [5] |

Mechanism of Action

As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as c-Myc.[5]

This compound in Proteolysis Targeting Chimeras (PROTACs)

This compound has been instrumental as the BET-binding component, or "warhead," in the development of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6]

One of the most notable PROTACs utilizing this compound is BETd-260.[1] This molecule links this compound to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][7] This dual-action approach transforms the inhibition of BET proteins into their complete removal from the cell.

Therapeutic Potential and Preclinical Findings

The development of this compound and its integration into PROTACs has shown significant therapeutic potential in preclinical cancer models.

-

Acute Leukemia: this compound potently inhibits the growth of acute leukemia cell lines RS4;11 and MOLM-13.[1][4] Furthermore, the this compound-based PROTAC, BETd-260, induced rapid tumor regression in an RS4;11 xenograft mouse model.[4]

-

Triple-Negative Breast Cancer: The PROTAC BETd-246, an analog of BETd-260, has demonstrated potent anti-proliferative activities in triple-negative breast cancer cells.[7]

-

Immuno-oncology: BET degradation by this compound-based PROTACs can trigger immunogenic cell death, which may enhance the efficacy of immunotherapies such as PD-1 blockade.[6]

-

Inflammatory Diseases: Beyond oncology, this compound's ability to inhibit inflammatory pathways suggests its potential use in treating inflammatory diseases.[2]

Key Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary and found within the supplementary materials of peer-reviewed publications. The following are high-level descriptions of the key experimental methodologies used to characterize this compound and its derivatives.

This assay is used to determine the binding affinity (Ki) of this compound to the individual bromodomains of BET proteins.

Methodology Outline:

-

A fluorescently labeled ligand that binds to the BET bromodomain is incubated with the purified bromodomain protein.

-

This mixture results in a high fluorescence polarization signal because the larger complex tumbles slowly in solution.

-

This compound is then titrated into the mixture.

-

As this compound displaces the fluorescent ligand from the bromodomain, the unbound fluorescent ligand tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

-

The concentration of this compound that causes a 50% reduction in the signal is used to calculate the inhibitory constant (Ki).

This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

Methodology Outline:

-

Cancer cells (e.g., RS4;11, MOLM-13) are seeded in multi-well plates.

-

The cells are treated with a serial dilution of this compound for a specified period (e.g., 4 days).[5]

-

Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

-

The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

This technique is used to visualize and quantify the degradation of BET proteins following treatment with an this compound-based PROTAC.

Methodology Outline:

-

Cells are treated with the PROTAC (e.g., BETd-260) at various concentrations and for different durations.

-

Total cellular proteins are extracted and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for BRD2, BRD3, and BRD4, as well as a loading control (e.g., actin).

-

Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.

-

The resulting bands are visualized, and their intensity is quantified to determine the extent of protein degradation.

Conclusion

This compound is a highly potent and versatile molecule. As a standalone BET inhibitor, it shows significant promise in downregulating oncogenic transcription. Its true therapeutic potential, however, may lie in its application as a critical component of PROTACs, which offer a powerful strategy for the targeted degradation of BET proteins. The preclinical data for this compound and its derivatives are compelling, supporting further investigation into their clinical utility for treating various cancers and other diseases.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2093391-24-1 | TID39124 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Methodological & Application

Application Notes and Protocols for HJB97 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

HJB97 is a potent, high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered attractive therapeutic targets for cancer.[1][2] this compound is frequently utilized in the design and study of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[1] A notable example is BETd-260, a PROTAC that incorporates a ligand based on this compound to target BET proteins for degradation via the ubiquitin-proteasome system.[3][4][5][6][7]

These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to investigate BET protein function and the efficacy of BET-targeting PROTACs.

Data Presentation

Table 1: Binding Affinity of this compound to BET Proteins

| Protein | Binding Affinity (Ki) |

| BRD2 | < 1 nM |

| BRD3 | < 1 nM |

| BRD4 | < 1 nM |

Source: Fluorescence Polarization (FP)-based competitive binding assays.[2]

Table 2: Comparative Efficacy of BETd-260 and this compound in Osteosarcoma Cell Lines

| Cell Line | Compound | EC50 (nmol/L) |

| MNNG/HOS | BETd-260 | 1.8 |

| HJB-97 | 1292 - 7444 (range across four cell lines) | |

| JQ1 | 1292 - 7444 (range across four cell lines) | |

| Saos-2 | BETd-260 | 1.1 |

| HJB-97 | 1292 - 7444 (range across four cell lines) | |

| JQ1 | 1292 - 7444 (range across four cell lines) | |

| MG-63 | BETd-260 | Not specified |

| HJB-97 | Not specified | |

| JQ1 | Not specified | |

| SJSA-1 | BETd-260 | Not specified |

| HJB-97 | Not specified | |

| JQ1 | Not specified |

Source: Cell viability assays (CCK-8) performed 72 hours post-treatment.[6][7]

Table 3: Comparative Efficacy of BETd-260 and this compound in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Compound | EC50 (nmol/L) |

| HepG2 | BETd-260 | Low nanomolar |

| HJB-97 | 1514 - 9597 (range across six cell lines) | |

| JQ1 | 1187 - 3893 (range across six cell lines) | |

| BEL-7402 | BETd-260 | Low nanomolar |

| HJB-97 | 1514 - 9597 (range across six cell lines) | |

| JQ1 | 1187 - 3893 (range across six cell lines) | |

| SK-HEP-1 | BETd-260 | Low nanomolar |

| HJB-97 | 1514 - 9597 (range across six cell lines) | |

| JQ1 | 1187 - 3893 (range across six cell lines) | |

| SMMC-7721 | BETd-260 | Low nanomolar |

| HJB-97 | 1514 - 9597 (range across six cell lines) | |

| JQ1 | 1187 - 3893 (range across six cell lines) | |

| HuH-7 | BETd-260 | Low nanomolar |

| HJB-97 | 1514 - 9597 (range across six cell lines) | |

| JQ1 | 1187 - 3893 (range across six cell lines) | |

| MHCC97H | BETd-260 | Low nanomolar |

| HJB-97 | 1514 - 9597 (range across six cell lines) | |

| JQ1 | 1187 - 3893 (range across six cell lines) |

Source: Cell viability assays (CCK-8).[5]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action: PROTAC-mediated degradation vs. direct inhibition.

Caption: General experimental workflow for in vitro cell-based assays.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound and related compounds on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MNNG/HOS, Saos-2, HepG2, BEL-7402)

-

Complete growth medium (specific to cell line)

-

96-well plates

-

This compound, BETd-260, JQ1 (as a comparator)

-

Vehicle control (e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound, BETd-260, and JQ1 in complete growth medium.

-

Remove the existing medium from the cells and add the prepared drug dilutions. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the EC50 values using appropriate software (e.g., Prism).[6][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis following treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound, BETd-260

-

Vehicle control

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound, BETd-260, or vehicle control for 24-48 hours.[5]

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.[4]

Western Blotting for Protein Expression

This protocol is used to determine the levels of specific proteins, such as BRD2, BRD3, BRD4, and apoptosis-related proteins, after treatment.

Materials:

-

Cancer cell lines

-

6-well or 10 cm plates

-

This compound, BETd-260

-

Vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-PARP, anti-Caspase-3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with compounds as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[4]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5] Actin is commonly used as a loading control.[5]

Applications in Drug Development

The described protocols are essential for the preclinical evaluation of BET inhibitors and degraders. By employing these in vitro assays, researchers can:

-

Determine the potency and efficacy of new compounds.

-

Elucidate the mechanism of action, distinguishing between inhibition and degradation.

-

Identify downstream cellular effects, such as the induction of apoptosis.

-

Select promising candidates for further in vivo studies.

The use of this compound as a high-affinity binder in the design of PROTACs like BETd-260 highlights a powerful strategy in modern drug discovery to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery.[8][9] These assays are fundamental in characterizing the activity of such novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for HJB97 in c-Myc Downregulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJB97 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. The c-Myc oncogene, a master regulator of cell proliferation, growth, and metabolism, is a key target gene regulated by BET proteins. In many cancers, c-Myc is overexpressed, contributing to tumorigenesis. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of target genes, including MYC. This leads to a subsequent decrease in c-Myc protein levels, resulting in anti-proliferative effects in various cancer cell lines.[1][2] this compound also serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which induce the degradation of BET proteins.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity as a BET inhibitor and its effect on cancer cell lines.

Table 1: this compound Inhibitory Activity against BET Bromodomains [1]

| Target | IC50 (nM) | Ki (nM) |

| BRD2 BD1 | 3.1 | 0.9 |

| BRD2 BD2 | 3.9 | 0.27 |

| BRD3 BD1 | 6.6 | 0.18 |

| BRD3 BD2 | 1.9 | 0.21 |

| BRD4 BD1 | 7.0 | 0.5 |

| BRD4 BD2 | 7.0 | 1.0 |

Table 2: Cellular Activity of this compound in Acute Leukemia Cell Lines [1]

| Cell Line | IC50 for Cell Growth (nM) | Effective Concentration for c-Myc Downregulation (nM) | Treatment Duration |

| RS4;11 | 24.1 | 300 - 1000 | 24 hours (for c-Myc) / 4 days (for growth) |

| MOLM-13 | 25.6 | Not explicitly stated | 4 days (for growth) |

Table 3: Comparative Cellular Activity in Osteosarcoma (OS) Cell Lines [4]

| Compound | Cell Line | EC50 for Cell Viability (nM) |

| This compound | Saos-2 | 1292 - 7444 (range across four OS cell lines) |

| This compound | MNNG/HOS | 1292 - 7444 (range across four OS cell lines) |

| This compound | MG-63 | 1292 - 7444 (range across four OS cell lines) |

| This compound | SJSA-1 | 1292 - 7444 (range across four OS cell lines) |

| BETd-260 (PROTAC) | Saos-2 | 1.8 |

| BETd-260 (PROTAC) | MNNG/HOS | 1.1 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to assess its efficacy.

Caption: this compound inhibits BET proteins, preventing transcription of the MYC gene.

Caption: Workflow for assessing this compound-mediated c-Myc downregulation.

Experimental Protocols

Protocol 1: Western Blot for c-Myc Protein Levels

This protocol describes the detection of c-Myc protein levels in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., RS4;11)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 300 nM, 1000 nM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C. The next day, wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane three times with TBST, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Levels

This protocol is for quantifying the changes in MYC mRNA expression following this compound treatment.

Materials:

-

Treated cells (as in Protocol 1)

-

RNA isolation kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for MYC and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the Western Blot protocol.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit following the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

-

RT-qPCR: Set up the RT-qPCR reaction using the cDNA, RT-qPCR master mix, and specific primers for MYC and the reference gene.

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the role of BET proteins and c-Myc in cancer. The effective concentration for c-Myc downregulation is in the nanomolar range, and its efficacy can be readily assessed using standard molecular biology techniques such as Western blotting and RT-qPCR. These application notes provide a framework for utilizing this compound to investigate c-Myc-dependent cellular processes.

References

Application Notes and Protocols for Developing HJB97-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of PROTACs (Proteolysis-Targeting Chimeras) utilizing the high-affinity BET (Bromodomain and Extra-Terminal domain) inhibitor, HJB97. This document is intended to guide researchers through the principles, design, and experimental validation of this compound-based PROTACs for targeted protein degradation.

Introduction to this compound and BET-Targeting PROTACs

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2]

This compound is a highly potent, high-affinity inhibitor of the BET family of proteins.[1][3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] By incorporating this compound as the BET-binding moiety, a highly potent and effective BET-degrading PROTAC, named BETd-260, has been developed.[4][5][6] BETd-260 has demonstrated superior anti-cancer activity compared to traditional BET inhibitors by inducing the rapid and efficient degradation of BET proteins.[4][5]

Mechanism of Action of this compound-Based PROTACs

An this compound-based PROTAC, such as BETd-260, functions by forming a ternary complex between the target BET protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HJB97 in Cancer Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for treating cancer cells with HJB97, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound demonstrates significant anti-cancer activity by targeting epigenetic regulators, leading to the suppression of key oncogenes.[1][2]

Introduction to this compound

This compound is a high-affinity inhibitor targeting the bromodomains of BET proteins, which include BRD2, BRD3, and BRD4.[2][3] These proteins are crucial epigenetic "readers" that regulate gene transcription.[1][2] By binding to the bromodomains, this compound disrupts the interaction of BET proteins with acetylated histones, thereby modulating the expression of cancer-related genes. A primary downstream effect of this compound is the downregulation of the proto-oncogene c-Myc.[3] this compound is also utilized as a high-affinity ligand in the development of Proteolysis-Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][2]

Mechanism of Action

The anti-cancer effects of this compound stem from its ability to inhibit BET proteins, which play a critical role in the transcriptional activation of genes involved in cell proliferation and survival.[4] Disruption of BET protein function by this compound leads to a decrease in the expression of oncogenes like c-Myc, ultimately resulting in reduced cell proliferation and, in some cases, the induction of apoptosis.[3][5] While BET inhibitors like this compound primarily have a cytostatic effect, the related PROTACs that utilize this compound as a component can induce robust apoptosis.[5][6]

Experimental Protocols

Herein are detailed protocols for evaluating the efficacy of this compound in cancer cell lines.

Cell Viability Assay (CCK-8)

This protocol outlines the assessment of cancer cell viability upon treatment with this compound using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Cancer cell lines (e.g., Hepatocellular Carcinoma (HCC) lines like HepG2, BEL-7402; Osteosarcoma lines like MNNG/HOS, Saos-2; Acute Leukemia lines like RS4;11, MOLM-13)[3][6][7]

-

Complete cell culture medium (specific to the cell line)

-

This compound (stock solution in DMSO)

-

96-well plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range to determine the IC50 value (e.g., 10 nM to 1000 nM).[3] Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO-treated) group.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours). A 4-day incubation has been noted for some leukemia cell lines.[3]

-

CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is for assessing the levels of BET proteins and downstream targets like c-Myc following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-Actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence reagent

Procedure:

-